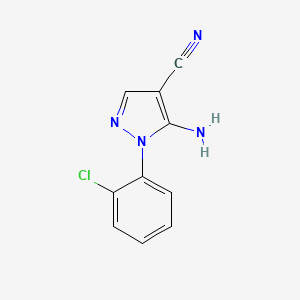

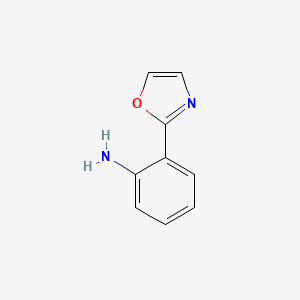

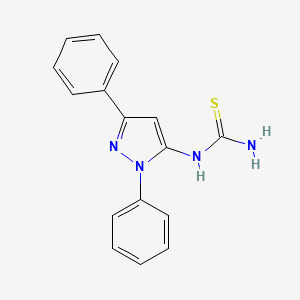

![molecular formula C7H5NOS B1281308 Thieno[2,3-b]pyridin-4-ol CAS No. 65075-96-9](/img/structure/B1281308.png)

Thieno[2,3-b]pyridin-4-ol

Vue d'ensemble

Description

Thieno[2,3-b]pyridin-4-ol derivatives are a class of compounds that have been extensively studied due to their potential therapeutic applications. These compounds are known for their biological activities, including their role as non-peptide luteinizing hormone-releasing hormone (LHRH) receptor antagonists . They have also been investigated for their photophysical properties, which can be chemically tuned for various applications .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridin-4-ol derivatives involves several key strategies. One approach includes the regioselective bromination of thieno[2,3-b]pyridine, which allows for subsequent cross-coupling reactions to yield various derivatives . Another method involves the use of fused 2(1H)-pyridinethiones as starting components to synthesize fused thieno[2,3-b]pyridines . Additionally, multistep syntheses have been developed that are suitable for educational purposes, exposing students to various experimental techniques .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridin-4-ol derivatives is characterized by the presence of a thienopyridine core, which can be functionalized at various positions to modulate the compound's properties. For instance, the introduction of a hydroxyalkylamido moiety on the 2-phenyl ring has been shown to be equivalent to an alkylureido moiety in terms of biological activity . The photophysical properties of these compounds are also influenced by the choice of functional groups on the scaffold .

Chemical Reactions Analysis

Thieno[2,3-b]pyridin-4-ol derivatives undergo a variety of chemical reactions. For example, the regioselective bromination at the 4-position of thieno[2,3-b]pyridine is a key step in the synthesis of these compounds . The derivatives can also be synthesized through a series of reactions including Suzuki-Miyaura cross-coupling and a regioselective aza-[3 + 3] cycloaddition . Furthermore, the compounds can be used to synthesize other heterocyclic structures, such as pyrimidino[4',5':4,5]thieno[2,3-b]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridin-4-ol derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence, can be tuned by modifying the functional groups on the thieno[2,3-b]pyridine core . The biological activity of these compounds, particularly as LHRH receptor antagonists, is also determined by the specific substituents and their positions on the thienopyridine scaffold . The synthesis and characterization of these compounds involve various analytical techniques, including IR and NMR spectroscopy, and mass spectrometry .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Regioselective Bromination : Thieno[2,3-b]pyridin-4-ol has been utilized in regioselective bromination, with selectivity toward the 4-position. This synthesis demonstrates its potential as a building block in drug discovery research (Lucas et al., 2015).

Synthesis of Azo Pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine Derivatives : The compound has been used in the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, applied as disperse dyes (Ho, 2005).

Design and Synthesis of Derivatives : Thieno[2,3-b]pyridin-4-ol derivatives have been designed and synthesized for various applications, including as antiparasitic agents (Bernardino et al., 2006).

Applications in Cancer Research

Anti-Proliferative Activities : Thieno[2,3-b]pyridin-4-ol derivatives have shown potent anti-proliferative activities against human cancer cell lines. Modifications to the core structure of these compounds can enhance their aqueous solubility and anti-proliferative actions (Haverkate et al., 2021).

Investigations into Aqueous Solubility : Studies have been conducted to improve the water solubility of thieno[2,3-b]pyridin-4-ol anti-proliferative agents for clinical application. Various strategies such as morpholine moiety tethering and loading into polymer matrices have been explored (Zafar et al., 2018).

Crystal Packing Disruption for Enhanced Activity : Novel thieno[2,3-b]pyridines with bulky, cleavable functional groups have been synthesized to disrupt crystal packing, resulting in increased activity against certain cancer cell lines (Haverkate et al., 2022).

Other Applications

Use in Organic Light-Emitting Diodes (OLEDs) : Derivatives of thieno[2,3-b]pyridin-4-ol have been used as host materials for green and blue phosphorescent organic light-emitting diodes, achieving high quantum efficiency (Lee & Lee, 2013).

Educational Use in Organic Chemistry Labs : The synthesis of thieno[2,3-b]pyridin-4-ol derivatives has been incorporated into upper-level undergraduate organic chemistry labs to expose students to various experimental techniques and theoretical topics (Liu et al., 2016).

Synthesis of NADH Models : Thieno[2,3-b]pyridin-4-ol derivatives have been synthesized for use in the creation of chiral NADH models, an important aspect in biochemical studies (Bench et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

7H-thieno[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLNUUIOLDYMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyridin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

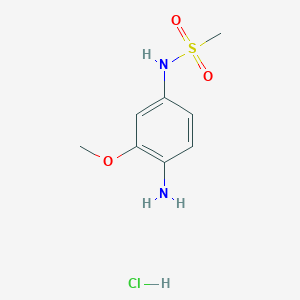

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)